Colistimethatesodium

Description

Historical Trajectory of Polymyxin (B74138) Antibiotics

The story of colistimethate sodium is intrinsically linked to the broader history of polymyxins, a class of antibiotics discovered in the mid-20th century.

Polymyxin E, more commonly known as colistin (B93849), was first isolated in 1947 from the bacterium Paenibacillus polymyxa subspecies colistinus. nih.govnih.gov It was introduced into clinical use in the 1950s. nih.govla.gov Colistin is a mixture of related compounds, with the two major components being colistin A (polymyxin E1) and colistin B (polymyxin E2). researchgate.netnih.gov These are bactericidal, pentacationic lipopeptides effective against Gram-negative pathogens. nih.gov Early on, its use was hampered by concerns over nephrotoxicity and neurotoxicity. nih.govwikipedia.org

To mitigate the toxicity of colistin, a less toxic derivative, colistimethate sodium (CMS), was developed and became available for injection in 1959. wikipedia.org CMS is a prodrug, meaning it is an inactive compound that is converted into the active drug, colistin, within the body. nih.govwikipedia.org It is synthesized by the reaction of colistin with formaldehyde (B43269) and sodium bisulfite, which adds a sulfomethyl group to the primary amines of colistin. wikipedia.orgnih.gov This modification results in a less toxic formulation for parenteral administration. nih.govwikipedia.org In aqueous solutions, colistimethate sodium undergoes hydrolysis to form a mixture of partially sulfomethylated derivatives and the active colistin. wikipedia.orgasm.org

The widespread use of antibiotics led to a decline in the use of polymyxins by the 1980s. wikipedia.org However, the emergence and global spread of multidrug-resistant (MDR) Gram-negative bacteria in the 1990s, such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae, has led to a renewed interest in colistin. nih.govtandfonline.comnih.gov With limited therapeutic options available for these "superbugs," colistimethate sodium has re-emerged as a last-resort treatment for these challenging infections. tandfonline.comresearchgate.netfrontiersin.org The lack of new antibiotics in the development pipeline has further solidified the role of older drugs like colistin in modern medicine. tandfonline.com

Chemical Nomenclature and Structural Classification

Understanding the chemical nature of colistimethate sodium and its active form, colistin, is crucial to appreciating its mechanism of action.

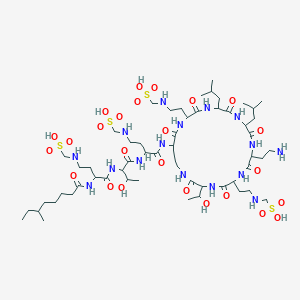

Colistimethate sodium is the sodium salt of the methanesulfonic acid derivative of colistin. cancer.govebi.ac.uk Specifically, it is a mixture where the primary amino groups of colistin are converted to aminomethanesulfonic acid sodium salts through a reaction with formaldehyde and sodium bisulfite. ebi.ac.ukresearchgate.net This process results in an anionic molecule, which is the inactive prodrug form of the cationic colistin. researchgate.netresearchgate.net

Colistin is a member of the polymyxin family of antibiotics, which are non-ribosomally synthesized cyclic lipopeptides. nih.gov Its structure consists of a cyclic heptapeptide (B1575542) ring and a linear tripeptide side chain that is acylated at the N-terminus by a fatty acid. nih.gov This structure gives the molecule both hydrophilic (the peptide portion) and lipophilic (the fatty acid tail) properties, which are essential for its antibacterial activity. wikipedia.org The presence of multiple diaminobutyric acid residues gives colistin a strong positive charge, making it a polycationic peptide. nih.gov

Detailed Research Findings

| Compound | Key Structural Features | Primary Function | Year of Introduction |

|---|---|---|---|

| Polymyxin E (Colistin) | Cationic cyclic decapeptide lipopeptide | Active antimicrobial agent | 1950s |

| Colistimethate Sodium | Sulfomethyl derivative of Colistin (anionic) | Inactive prodrug | 1959 |

Constituent Amino Acid Components of Colistin (D-leucine, L-threonine, L-α-γ-diaminobutyric acid)

Colistin is a cyclic lipopeptide, and its structure is composed of a cyclic heptapeptide ring and a tripeptide side chain acylated by a fatty acid. asm.org The specific arrangement and properties of its constituent amino acids are fundamental to its antimicrobial function. Among these, D-leucine, L-threonine, and L-α-γ-diaminobutyric acid are critical to its structure and mechanism of action.

L-α-γ-diaminobutyric acid (Dab) : This non-proteinogenic amino acid is a cornerstone of colistin's activity. The molecule contains multiple Dab residues, which are positively charged at physiological pH. asm.org These cationic Dab residues are responsible for the initial electrostatic attraction to the negatively charged lipid A component of the bacterial LPS. nih.govmdpi.com This interaction is the first step in disrupting the outer membrane and is crucial for the antibiotic's ability to target Gram-negative bacteria. nih.gov

D-leucine : This amino acid is one of the hydrophobic components of the colistin molecule. nih.gov The presence of D-leucine, along with other lipophilic residues, allows the peptide to interact with and penetrate the lipid-rich domains of the bacterial cell membrane after the initial electrostatic binding. nih.govmdpi.com The incorporation of these hydrophobic regions into the membrane contributes to its destabilization and the subsequent bactericidal effect. nih.gov The structural difference between colistin (polymyxin E) and polymyxin B is a single amino acid substitution at this position, where colistin has D-leucine and polymyxin B has D-phenylalanine. nih.gov

Below is an interactive data table summarizing the key features of these constituent amino acids in the context of colistin's structure and function.

| Amino Acid Component | Key Role in Colistin | Chemical Property |

| L-α-γ-diaminobutyric acid (Dab) | Binds to bacterial lipopolysaccharide (LPS). nih.govmdpi.com | Cationic (positively charged) |

| D-leucine | Facilitates membrane disruption. nih.gov | Hydrophobic (lipophilic) |

| L-threonine | Provides structural integrity to the peptide ring. researchgate.netresearchgate.net | Polar, uncharged |

Structure

2D Structure

Properties

Molecular Formula |

C57H108N16O25S4 |

|---|---|

Molecular Weight |

1545.8 g/mol |

IUPAC Name |

[2-[11-(2-aminoethyl)-17-(1-hydroxyethyl)-22-[[2-[[3-hydroxy-2-[[2-(6-methyloctanoylamino)-4-(sulfomethylamino)butanoyl]amino]butanoyl]amino]-4-(sulfomethylamino)butanoyl]amino]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18,23-heptaoxo-14-[2-(sulfomethylamino)ethyl]-1,4,7,10,13,16,19-heptazacyclotricos-2-yl]ethylamino]methanesulfonic acid |

InChI |

InChI=1S/C57H108N16O25S4/c1-9-34(6)12-10-11-13-45(76)64-38(15-21-59-28-99(87,88)89)52(81)73-47(36(8)75)57(86)69-40(17-23-61-30-101(93,94)95)49(78)68-42-19-25-63-56(85)46(35(7)74)72-53(82)41(18-24-62-31-102(96,97)98)67-48(77)37(14-20-58)65-54(83)43(26-32(2)3)71-55(84)44(27-33(4)5)70-51(80)39(66-50(42)79)16-22-60-29-100(90,91)92/h32-44,46-47,59-62,74-75H,9-31,58H2,1-8H3,(H,63,85)(H,64,76)(H,65,83)(H,66,79)(H,67,77)(H,68,78)(H,69,86)(H,70,80)(H,71,84)(H,72,82)(H,73,81)(H,87,88,89)(H,90,91,92)(H,93,94,95)(H,96,97,98) |

InChI Key |

ZXYYNNMHQSUIER-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CCCCC(=O)NC(CCNCS(=O)(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCNCS(=O)(=O)O)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCNCS(=O)(=O)O)CC(C)C)CC(C)C)CCN)CCNCS(=O)(=O)O)C(C)O |

Origin of Product |

United States |

Molecular Mechanisms of Action of Colistimethate Sodium

Prodrug Activation and Hydrolysis to Active Colistin (B93849) Species

Colistimethate sodium itself exhibits little to no antibacterial activity. nih.gov Its therapeutic effect is dependent on its conversion in vivo to active colistin. This conversion is a critical step for its antimicrobial efficacy. nih.gov

In Vivo Conversion Kinetics of Colistimethate Sodium to Colistin A and Colistin B

Following administration, colistimethate sodium is hydrolyzed in aqueous solutions, including human plasma, to form colistin. nih.gov This conversion is a non-enzymatic process. mdpi.com The two major active components produced are colistin A (polymyxin E1) and colistin B (polymyxin E2), which together typically account for over 85% of the colistin mixture. mdpi.comnih.gov These two forms differ by a single methylene group in their fatty acid moiety. nih.gov

The conversion from the inactive prodrug to the active forms is a slow process that can take hours. stanford.edu One in vitro study demonstrated that at 37°C, 31.2% of colistimethate sodium in human plasma was hydrolyzed to colistin within 4 hours. nih.gov The plasma half-life of colistimethate sodium is approximately half that of the colistin generated from it. nih.gov For instance, in patients with cystic fibrosis, the plasma half-life of colistimethate sodium was found to be 124 ± 52 minutes, while the half-life of the resulting colistin was 251 ± 79 minutes. nih.gov

The concentrations of colistin A and colistin B can be measured in plasma to understand the pharmacokinetics of the active components. mdpi.com Studies in rats have shown that formed colistin appears in the plasma within 5 minutes of CMS administration and reaches its maximum concentration in 1 to 1.5 hours. nih.gov

Below is a table summarizing the pharmacokinetic parameters of CMS and its conversion to Colistin A and B from a study in healthy adult volunteers.

| Analyte | Cmax (μg/mL) | Tmax (hr) | AUC (0-t) (μg*hr/mL) | t1/2 (hr) |

| CMS A | 24.9 ± 5.6 | 0.5 | 50.1 ± 9.4 | 1.8 ± 0.3 |

| CMS B | 6.5 ± 2.0 | 0.5 | 13.9 ± 3.1 | 1.8 ± 0.4 |

| Colistin A | 0.7 ± 0.2 | 4.0 | 6.6 ± 1.7 | 3.4 ± 0.7 |

| Colistin B | 0.3 ± 0.1 | 4.0 | 2.5 ± 0.8 | 3.6 ± 1.0 |

This table presents pharmacokinetic data following intravenous administration of colistimethate sodium.

Identification and Characterization of Partially Sulfomethylated Derivatives

The hydrolysis of colistimethate sodium is a complex process that results in a mixture of partially sulfomethylated derivatives in addition to the fully active colistin. nih.govnih.gov CMS is produced by the sulfomethylation of the five primary amine groups of colistin. nih.gov In aqueous solution, it forms a heterogeneous mixture of these derivatives, which vary in the number and location of the sulfomethyl groups. nih.govnih.gov The exact structure of CMS is not fully defined, and commercial preparations can be a complex mixture of these various methanesulfonate (B1217627) derivatives. nih.gov

These partially sulfomethylated intermediates are formed as the hydroxymethanesulfonate groups are cleaved from the colistin molecule. researchgate.net It is believed that the complete hydrolysis to colistin is necessary for the complexation with bacterial membrane components to occur. researchgate.net The presence and proportions of these derivatives can vary between different batches and products of colistimethate sodium, which can in turn influence the amount of active colistin formed. nih.govresearchgate.net

Interaction with Bacterial Cellular Structures

The bactericidal action of colistin is initiated by its interaction with the outer membrane of Gram-negative bacteria. patsnap.com This interaction is a multi-step process that ultimately compromises the structural integrity of the bacterial cell envelope.

Binding to Lipopolysaccharides (LPS) and Phospholipids in Gram-Negative Bacterial Outer Membranes

The initial and primary target of colistin is the lipopolysaccharide (LPS) component of the outer membrane of Gram-negative bacteria. patsnap.comnih.govpatsnap.com Colistin is a polycationic peptide, and at physiological pH, its positively charged L-α-γ-diaminobutyric acid (Dab) residues engage in an electrostatic interaction with the negatively charged phosphate (B84403) groups of lipid A, a key component of LPS. nih.govnih.gov This binding is a crucial first step in the mechanism of action. nih.gov

In addition to LPS, colistin also interacts with the phospholipids present in the outer membrane. patsnap.com The amphipathic nature of colistin, possessing both hydrophilic and lipophilic regions, facilitates its interaction with the bacterial cytoplasmic membrane, acting in a manner similar to a detergent. wikipedia.orgdrugbank.com

Displacement of Divalent Cations (Ca²⁺, Mg²⁺) from Membrane Components

The outer membrane of Gram-negative bacteria is stabilized by divalent cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺), which form bridges between the negatively charged phosphate groups of adjacent LPS molecules. nih.govfrontiersin.org Colistin competitively displaces these stabilizing cations from the phosphate groups of membrane lipids. wikipedia.orgnih.gov The affinity of colistin for LPS is reported to be significantly higher than that of the divalent cations it displaces. nih.gov This displacement weakens the LPS layer, disrupting the structural integrity of the outer membrane. nih.govfrontiersin.org

Disruption of Outer Membrane Integrity and Permeability Alteration

The binding of colistin to LPS and the subsequent displacement of divalent cations leads to a disorganization and destabilization of the outer membrane. patsnap.comnih.govfrontiersin.org This disruption results in an increase in the permeability of the outer membrane. patsnap.comacs.org Colistin's hydrophobic regions, including its fatty acyl tail, can then insert into the destabilized membrane, a process often referred to as "self-promoted uptake". nih.gov

This increased permeability allows for the leakage of essential intracellular contents, such as ions and nucleotides, and ultimately leads to cell death. patsnap.comnih.gov The disruption of the outer membrane also facilitates the entry of colistin to the inner cytoplasmic membrane, further contributing to the bactericidal effect. elifesciences.orgnih.gov This alteration of membrane permeability is a key feature of colistin's mechanism of action. nih.gov

Insertion into and Disruption of the Inner Cytoplasmic Membrane

Following the disruption of the outer membrane, colistimethate sodium, in its active form colistin, traverses the periplasmic space and interacts with the inner cytoplasmic membrane. The bactericidal activity of colistin is ultimately exerted by targeting lipopolysaccharide (LPS) not only in the outer membrane but also within the cytoplasmic membrane. researchgate.netnih.govelifesciences.org The polycationic nature of the colistin molecule facilitates an electrostatic interaction with the anionic phosphate groups of phospholipids and LPS molecules present in the inner membrane. patsnap.comwikipedia.org

This interaction competitively displaces divalent cations, such as magnesium (Mg²⁺) and calcium (Ca²⁺), which are crucial for stabilizing the membrane structure by bridging adjacent phospholipid and LPS molecules. nih.govwikipedia.orgmdpi.com The displacement of these cations destabilizes the inner membrane, leading to a loss of its integrity. mdpi.comnih.gov Subsequently, the hydrophobic regions of the colistin molecule, including its fatty acyl tail, insert themselves into the lipid bilayer. nih.gov This insertion further disorganizes the membrane architecture, creating pores and leading to increased permeability. patsnap.comdrugbank.com This process, often described as a detergent-like mechanism, culminates in the functional disruption of the cytoplasmic membrane, a critical step leading to bacterial cell death. wikipedia.orgnih.govdrugbank.com

Intracellular Molecular Events

The permeabilization of the cytoplasmic membrane by colistimethate sodium initiates a cascade of detrimental intracellular events that contribute to its potent bactericidal activity.

Leakage of Essential Cytoplasmic Components (e.g., Nucleotides, Enzymes, Ions)

The disruption of the cytoplasmic membrane's integrity leads to the indiscriminate leakage of vital intracellular contents. patsnap.comnih.gov The pores formed by colistin allow for the efflux of essential small molecules and ions from the cytoplasm, disrupting the carefully maintained internal environment of the bacterial cell. patsnap.commdpi.com This includes the loss of critical components such as nucleotides, various enzymes, and inorganic ions like potassium. patsnap.comnih.gov The uncontrolled leakage of these constituents dissipates the electrochemical gradients necessary for cellular processes and ultimately leads to cell death. patsnap.comnih.gov

Precipitation of Intracellular Macromolecules, including Ribosomes

Beyond disrupting the cell membrane, there is evidence to suggest that colistin can enter the bacterial cytoplasm. drugbank.com Once inside, it can interact with and cause the precipitation of various cytoplasmic components. drugbank.com Notably, this includes the aggregation of crucial macromolecules such as ribosomes, the cellular machinery responsible for protein synthesis. drugbank.com This intracellular action further contributes to the cessation of essential cellular functions and bacterial demise.

Induction of Oxidative Stress and Associated Biomolecular Damage (DNA, Protein, Lipid)

A significant component of colistin's bactericidal mechanism involves the induction of oxidative stress. mdpi.commdpi.com Colistin can trigger the production of reactive oxygen species (ROS), such as superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and highly reactive hydroxyl radicals (•OH). mdpi.comresearchgate.netnih.gov The generation of hydroxyl radicals is often facilitated by the Fenton reaction, where H₂O₂ oxidizes ferrous iron (Fe²⁺). mdpi.comnih.gov These ROS are highly damaging to key biological macromolecules. The resulting oxidative damage includes:

DNA damage: Leading to mutations and strand breaks. mdpi.comnih.gov

Protein damage: Causing denaturation and loss of enzymatic function. mdpi.comnih.gov

Lipid peroxidation: Compromising membrane integrity further. mdpi.commdpi.com

This cascade of oxidative damage contributes significantly to the lethal effects of the antibiotic. mdpi.comnih.gov

| Reactive Oxygen Species (ROS) | Associated Biomolecular Damage |

|---|---|

| Superoxide (O₂⁻) | Precursor to other ROS |

| Hydrogen Peroxide (H₂O₂) | Participates in Fenton reaction to form hydroxyl radicals |

| Hydroxyl Radical (•OH) | Induces damage to DNA, proteins, and lipids |

Inhibition of Key Enzymes within the Bacterial Respiratory Chain (e.g., NADH-quinone oxidoreductase)

| Enzyme | Function | Effect of Colistin |

|---|---|---|

| NADH-quinone oxidoreductase (NDH-2) | Electron transfer in the bacterial respiratory chain | Inhibition, leading to disruption of cellular respiration |

Neutralization of Bacterial Endotoxins

In addition to its direct bactericidal effects, colistimethate sodium possesses a potent anti-endotoxin activity. patsnap.commdpi.com The lipid A portion of the lipopolysaccharide (LPS) molecule is a powerful endotoxin that can trigger a severe inflammatory response in the host, potentially leading to septic shock. mdpi.comnih.gov Colistin binds with high affinity to the lipid A moiety of LPS. mdpi.comnih.govasm.org This binding effectively neutralizes the endotoxin, preventing it from interacting with host immune cells and triggering the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and Interleukin-8 (IL-8). mdpi.comnih.gov This neutralization of endotoxic activity is a crucial secondary benefit of colistin therapy, particularly in the context of severe Gram-negative infections. mdpi.com

Pharmacokinetic and Pharmacodynamic Modeling of Colistimethate Sodium

Advanced Pharmacokinetic Characterization

Recent research has focused on developing sophisticated models to accurately describe the disposition of both CMS and its active form, colistin (B93849). These models are crucial for understanding the drug's behavior in the body and for optimizing dosing regimens in diverse patient populations.

Colistimethate sodium is not a single compound but a complex mixture of sulfomethylated derivatives of colistin. nih.gov The conversion of CMS to the active colistin is a slow hydrolysis process that occurs in vivo. mdpi.com Modeling this hydrolysis is essential for predicting the formation and subsequent exposure to the active drug.

The rate of hydrolysis can be influenced by temperature and pH, as demonstrated in in vitro studies. For instance, at 60°C in the presence of sulfuric acid, complete hydrolysis of CMS to colistin can be achieved within 10 minutes. nih.gov In vivo, this conversion is a non-enzymatic process. mdpi.com Pharmacokinetic models have been developed to characterize the rate and extent of this conversion, which is a key determinant of colistin exposure.

A summary of reported methods for the hydrolysis of colistimethate sodium to colistin in plasma is presented below:

| Hydrolysis Conditions | Reaction Duration | Temperature | Reference |

| 0.5 M Sulfuric Acid | 10 - 60 min | Room Temperature | researchgate.net |

| 1 M Sulfuric Acid | 10 - 60 min | Room Temperature | researchgate.net |

This table summarizes in vitro hydrolysis methods which are foundational for understanding the in vivo conversion process.

To capture the complex disposition of both the prodrug and the active drug, multi-compartmental pharmacokinetic models have been developed. These models typically consist of separate compartments for CMS and colistin, reflecting their distinct distribution and elimination characteristics.

Several studies have utilized a two-compartment model for CMS and a one-compartment model for colistin to best describe the plasma concentration-time data in critically ill patients. asm.org Other analyses have indicated that a one-compartment model may be sufficient for both CMS and colistin in specific patient populations, such as those undergoing continuous renal replacement therapy. nih.govuzh.ch A more complex six-compartment model has also been proposed to describe the disposition of CMS and colistin during continuous renal replacement therapy. researchgate.net

The choice of the structural model can vary depending on the patient population and the specific clinical context. These models are essential for simulating different dosing scenarios and predicting plasma concentrations of both CMS and the active colistin.

Population pharmacokinetic (PK) analysis is a powerful tool used to quantify the typical PK parameters and the sources of variability in a patient population. Numerous population PK studies have been conducted for colistimethate sodium and colistin, particularly in critically ill patients, revealing significant inter-patient variability in drug exposure. asm.orgmdpi.com

These analyses have identified several important covariates that influence the pharmacokinetics of CMS and colistin. Covariates are patient-specific factors that can help explain the observed variability in drug concentrations.

Key identified covariates include:

Creatinine clearance: This is a measure of renal function and has been consistently identified as a significant covariate for the clearance of both CMS and colistin. asm.orgasm.orgeur.nl

Body weight: Body weight has been found to be a relevant covariate affecting the volume of distribution of CMS. mdpi.com

Serum creatinine: In pediatric patients, serum creatinine has been identified as a significant covariate for colistin clearance. chula.ac.th

Hematocrit: This has been shown to affect the efficacy of drug transfer across the filter in patients undergoing continuous renal replacement therapy. nih.govuzh.ch

The identification of these covariates is crucial for developing individualized dosing strategies to optimize therapeutic outcomes and minimize toxicity.

The disposition of colistimethate sodium and colistin is significantly influenced by various physiological parameters, with renal function being the most critical.

Creatinine Clearance: Creatinine clearance (CrCl) is a direct measure of renal function and has a profound impact on the clearance of both CMS and colistin. eur.nlnih.gov CMS is primarily eliminated by the kidneys, and its clearance is highly correlated with CrCl. mdpi.com The clearance of colistin is also dependent on renal function. nih.gov As CrCl decreases, the clearance of both CMS and colistin is reduced, leading to higher plasma concentrations and an increased risk of toxicity. nih.gov This relationship is fundamental to the dose adjustments required for patients with renal impairment. medscape.comnih.gov

The following table illustrates the incidence of renal failure in patients treated with colistimethate sodium across different categories of baseline creatinine clearance, highlighting the importance of renal function.

| Baseline Creatinine Clearance (ml/min) | Incidence of Renal Failure in CMS-treated Patients (%) |

| ≥90 | 39.3% |

| 60 to 89 | 32.0% |

| 30 to 59 | 44.4% |

| <30 | 37.5% |

Data adapted from a multicenter prospective cohort study. researchgate.net

Hematocrit: In the context of continuous renal replacement therapy (CRRT), hematocrit has been identified as a factor that influences the efficacy of drug transfer across the hemodialysis filter. nih.govuzh.ch This suggests that in patients undergoing CRRT, hematocrit levels may impact the extracorporeal clearance of CMS and colistin.

Pharmacodynamic Relationship Studies

Understanding the relationship between drug exposure and its antimicrobial effect is crucial for defining therapeutic targets. Pharmacodynamic studies for colistin have been conducted both in vitro and in vivo to characterize its bacterial killing activity.

The pharmacodynamic profile of colistin has been extensively studied against various multidrug-resistant Gram-negative pathogens, including Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae. nih.govoup.comoup.com

In Vitro Studies: In vitro studies, such as time-kill kinetics and post-antibiotic effect (PAE) experiments, have provided valuable insights into the bactericidal activity of colistin. These studies have consistently demonstrated that colistin exhibits rapid, concentration-dependent killing. oup.comasm.org However, regrowth of bacteria has been observed, even at high colistin concentrations, suggesting the presence of resistant subpopulations. nih.govoup.com

The post-antibiotic effect (PAE) of colistin, which is the suppression of bacterial growth after a short exposure to the antibiotic, has been shown to be modest. oup.comasm.org

In Vivo Studies: In vivo studies, often conducted in animal infection models, have been crucial for identifying the pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with the efficacy of colistin. The ratio of the area under the unbound concentration-time curve to the minimum inhibitory concentration (fAUC/MIC) has been identified as the PK/PD index that best predicts the bacterial killing activity of colistin. nih.govkarger.com

The following table summarizes key findings from in vitro pharmacodynamic studies of colistin against different pathogens:

| Pathogen | Key In Vitro Pharmacodynamic Findings |

| Pseudomonas aeruginosa | Rapid, concentration-dependent killing. asm.org Regrowth observed despite high concentrations. nih.gov |

| Acinetobacter baumannii | Extremely rapid, concentration-dependent killing. oup.com Modest post-antibiotic effect. oup.com |

| Klebsiella pneumoniae | Concentration-dependent killing. oup.com |

These in vitro and in vivo pharmacodynamic data are essential for establishing therapeutic targets for colistin and for designing dosing regimens that maximize its antibacterial effect while minimizing the emergence of resistance.

Modeling of Concentration-Dependent Bactericidal Effects and Post-Antibiotic Effects

The active form of colistimethate sodium, colistin, demonstrates a concentration-dependent bactericidal activity against a range of susceptible Gram-negative pathogens. This characteristic killing action is a focal point of pharmacokinetic/pharmacodynamic (PK/PD) modeling, which aims to optimize dosing strategies to maximize efficacy while minimizing toxicity.

The key PK/PD index that best correlates with the efficacy of colistin is the ratio of the free drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC). nih.gov Research in murine thigh and lung infection models has established specific fAUC/MIC targets required to achieve different levels of bacterial killing. For instance, against Pseudomonas aeruginosa in a thigh infection model, fAUC/MIC targets for a 2-log10 reduction in bacterial load were found to be between 7.4 and 13.7. nih.govoup.com Similarly, for Acinetobacter baumannii, the fAUC/MIC targets for a 2-log10 kill were in the range of 7.4 to 17.6 in the same model. nih.govoup.com However, achieving these targets can be more challenging in lung infections, where higher fAUC/MIC ratios of 36.8 to 105 were required for a 2-log10 kill against susceptible strains of P. aeruginosa and A. baumannii. nih.govoup.com

Mathematical models, such as the inhibitory sigmoid Emax model, are employed to describe the relationship between drug concentration and the rate of bacterial killing. These models help in quantifying key pharmacodynamic parameters. For example, in studies with Escherichia coli, the maximal bacterial killing rate (Emax) for susceptible subpopulations was estimated to be 2.69 h⁻¹, representing a significant increase over the natural death rate. nih.gov The colistin concentration required to achieve half of the maximal effect (EC50) was found to be approximately 10-fold lower for mcr-negative (colistin-susceptible) bacteria compared to mcr-positive (colistin-resistant) strains, highlighting the impact of resistance mechanisms on the drug's potency. nih.gov

The post-antibiotic effect (PAE) is another important pharmacodynamic characteristic of colistin, referring to the persistent suppression of bacterial growth after limited exposure to the antibiotic. Colistin exhibits a significant PAE against pathogens like P. aeruginosa and A. baumannii. This sustained effect is a crucial consideration in the design of dosing regimens, as it allows for less frequent administration while maintaining antibacterial pressure.

Interactive Data Table: fAUC/MIC Targets for Colistin

| Bacterial Species | Infection Model | Desired Effect | fAUC/MIC Target Range |

| Pseudomonas aeruginosa | Murine Thigh | 2-log10 kill | 7.4 - 13.7 |

| Acinetobacter baumannii | Murine Thigh | 2-log10 kill | 7.4 - 17.6 |

| Pseudomonas aeruginosa | Murine Lung | 2-log10 kill | 36.8 - 105 |

| Acinetobacter baumannii | Murine Lung | 2-log10 kill | 36.8 - 105 |

| Acinetobacter baumannii | Murine Thigh | Stasis | 1.89 - 7.41 |

| Acinetobacter baumannii | Murine Lung | Stasis | 1.57 - 6.52 |

| Acinetobacter baumannii | Murine Thigh | 1-log10 kill | 6.98 - 13.6 |

| Acinetobacter baumannii | Murine Lung | 1-log10 kill | 8.18 - 42.1 |

Stability Research and Formulation Science

The chemical stability of colistimethate sodium is a critical factor influencing its safe and effective use. As a prodrug, CMS undergoes in-vivo and in-vitro hydrolysis to form the active colistin, a process that is influenced by several factors.

Hydrolysis Kinetics of Colistimethate Sodium in Aqueous Media and Biological Fluids

Colistimethate sodium spontaneously hydrolyzes in aqueous solutions and biological fluids, such as plasma, to form a complex mixture of partially sulfomethylated derivatives and, ultimately, the active colistin A (polymyxin E1) and colistin B (polymyxin E2). This conversion is a time-dependent process, and understanding its kinetics is essential for ensuring that the intended dose of the active drug is delivered.

In aqueous solutions, the rate of hydrolysis is significant. For instance, when reconstituted in sterile water and stored at various temperatures, the formation of colistin A and B can be observed. Studies have shown that even under refrigerated conditions, the conversion occurs, albeit at a slower rate. In human plasma, the hydrolysis is also notable, with a considerable percentage of CMS converting to colistin over a period of hours at physiological temperature.

Factors Influencing Hydrolysis Rate (e.g., Temperature, pH, Diluent Composition)

The rate of colistimethate sodium hydrolysis is significantly influenced by several factors:

Temperature: Higher temperatures accelerate the hydrolysis of CMS. Therefore, storage at colder temperatures is recommended to minimize the premature formation of colistin. nih.gov Studies have demonstrated that the stability of CMS solutions is greater at lower temperatures.

pH: The pH of the solution plays a crucial role in the stability of both CMS and the resulting colistin. The hydrolysis of CMS is accelerated under acidic conditions.

Diluent Composition: The composition of the diluent used to reconstitute or dilute CMS has a profound impact on its stability. Reconstitution in saline leads to significantly less stability compared to sterile water. nih.gov Therefore, the choice of intravenous fluids for administration is a critical consideration.

Interactive Data Table: Stability of Reconstituted Colistimethate Sodium in Sterile Water (Formation of Colistin A and B)

| Storage Temperature (°C) | Time (hours) | Total Colistin A and B Formation (%) |

| 21 | 4 | < 1.0 |

| 21 | 8 | < 1.0 |

| 21 | 24 | < 1.0 |

| 0 | 4 | < 1.0 |

| 0 | 8 | < 1.0 |

| 0 | 24 | < 1.0 |

| -20 | 4 | < 1.0 |

| -20 | 8 | < 1.0 |

| -20 | 24 | < 1.0 |

| -70 | 4 | < 1.0 |

| -70 | 8 | < 1.0 |

| -70 | 24 | < 1.0 |

Data adapted from a study showing that reconstituted colistimethate sodium was stable (<1.0% colistin A/B formation) for up to 24 hours under these conditions. nih.gov

Interactive Data Table: Hydrolysis of Colistimethate Sodium in the Presence of 0.5 M Sulfuric Acid

| Temperature (°C) | Rate Constant (k, min⁻¹) | Half-life (t½, hours) |

| 20 | 0.0004 | 38.5 |

| 40 | 0.0116 | - |

| 50 | 0.072 | - |

| 60 | 0.37 | - |

Data from a study modeling the Arrhenius equation for CMS hydrolysis. nih.gov

Methodologies for Assessing Colistimethate Sodium and Colistin Stability in Pharmaceutical Formulations

A variety of analytical techniques are employed to assess the stability of colistimethate sodium and to quantify the formation of colistin in pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is the most widely used method due to its sensitivity and specificity.

Several HPLC-based methods have been developed and validated for the simultaneous determination of CMS and colistin in various matrices, including pharmaceutical preparations, aqueous solutions, and biological fluids. These methods often involve specific sample preparation techniques to prevent further hydrolysis of CMS during the analytical process. The use of a validated, stability-indicating analytical method is crucial for accurately determining the shelf-life of CMS products and for ensuring the quality and safety of the medication administered to patients.

Mechanisms of Bacterial Resistance to Colistin

Chromosomally Mediated Resistance

Chromosomal resistance to colistin (B93849) arises from spontaneous mutations in genes that regulate the structure and composition of the bacterial outer membrane. These modifications ultimately reduce the affinity of colistin for its target, the lipid A component of LPS.

Two-component systems are crucial signal transduction pathways that enable bacteria to sense and respond to environmental changes. In the context of colistin resistance, the PhoPQ and PmrAB systems are paramount, orchestrating modifications to the lipid A moiety that decrease the net negative charge of the outer membrane.

The PhoPQ two-component system, comprising the sensor kinase PhoQ and the response regulator PhoP, is a key mediator of adaptive resistance to cationic antimicrobial peptides, including colistin. nih.govasm.org PhoQ is an inner membrane sensor that detects environmental signals such as low magnesium (Mg²⁺) concentrations, acidic pH, and the presence of cationic peptides. frontiersin.orgnih.gov Upon sensing these stimuli, PhoQ autophosphorylates and subsequently transfers the phosphoryl group to PhoP. nih.govfrontiersin.org

Furthermore, the PhoPQ system can indirectly activate the PmrAB system through the connector protein PmrD, leading to the addition of phosphoethanolamine (pEtN) to lipid A, which also contributes to charge alteration and colistin resistance. frontiersin.orgfrontiersin.org Mutations in the phoQ gene, particularly those that result in a loss-of-function phenotype, can lead to constitutive activation of the PhoP regulator, promoting the modification of lipid A and resulting in high-level colistin resistance in clinical isolates of Pseudomonas aeruginosa. asm.org

The activation of the PhoPQ system and the subsequent modifications to the bacterial cell envelope are fundamental mechanisms by which Gram-negative bacteria adapt to and resist the action of colistin. mdpi.comresearchgate.net

| Component | Function in Colistin Resistance |

| PhoQ | Inner membrane sensor kinase that detects low Mg²⁺, acidic pH, and cationic peptides, leading to its autophosphorylation. |

| PhoP | Cytoplasmic response regulator that, upon phosphorylation by PhoQ, transcriptionally activates genes for LPS modification. |

| L-Ara4N | Positively charged sugar moiety added to lipid A, reducing the net negative charge of the outer membrane and repelling colistin. |

Plasmid-Mediated (Transferable) Resistance Mechanisms

Mobile Colistin Resistance (mcr) Genes (mcr-1 to mcr-10 and Variants)

The emergence of mobile colistin resistance (mcr) genes has dramatically altered the landscape of antimicrobial resistance, enabling the horizontal transfer of colistin resistance between bacterial species. Since the first identification of mcr-1 in Escherichia coli from a pig in China in 2015, a growing number of mcr gene variants, designated mcr-1 to mcr-10, and their subtypes have been discovered worldwide. mdpi.comnih.govnih.gov These genes have been identified in various Gram-negative bacteria, including Klebsiella pneumoniae, Salmonella enterica, Enterobacter species, and Acinetobacter baumannii. nccid.cawikipedia.org

The prevalence of different mcr gene variants varies geographically. nih.gov Globally, mcr-1 and mcr-9 are the most widely disseminated variants. oup.com The mcr-1 gene, in particular, has been found in isolates from humans, food-producing animals, and the environment across all continents, highlighting its successful global spread. nih.govcam.ac.uk Other variants, such as mcr-3 and mcr-5, have also been detected in numerous countries. oup.com

Table 1: Overview of Mobile Colistin Resistance (mcr) Gene Variants

| Gene Variant | Year of First Report | Initial Host/Source | Geographic Distribution |

|---|---|---|---|

| mcr-1 | 2015 | Escherichia coli from a pig in China | Global (over 60 countries) oup.com |

| mcr-2 | 2016 | Escherichia coli from pigs in Belgium | Primarily Belgium wikipedia.org |

| mcr-3 | 2017 | Escherichia coli from pigs in China | Widespread (over 20 countries) nccid.caoup.com |

| mcr-4 | 2017 | Salmonella enterica and Escherichia coli from pigs in Belgium and Italy | Several European countries wikipedia.org |

| mcr-5 | 2017 | Salmonella Paratyphi B from a human in Germany | Multiple continents (over 15 countries) oup.com |

| mcr-6 | 2018 | Moraxella pluranimalium from a pig in the UK | United Kingdom oup.com |

| mcr-7 | 2018 | Klebsiella pneumoniae from a chicken in China | Scattered distribution oup.com |

| mcr-8 | 2018 | Klebsiella pneumoniae from a chicken in China | Asia oup.com |

| mcr-9 | 2019 | Salmonella Typhimurium from a human in the USA | Global (over 40 countries) oup.com |

| mcr-10 | 2020 | Enterobacter roggenkampii from a human in China | Reported in Asia |

Role of MCR Enzymes as Phosphoethanolamine Transferases

The mcr genes encode a family of enzymes known as phosphoethanolamine (PEtN) transferases. nih.govfrontiersin.orgmcmaster.ca These enzymes catalyze the addition of a PEtN moiety to the lipid A component of the bacterial outer membrane's lipopolysaccharide (LPS). oup.comfrontiersin.orgasm.org The primary mechanism of action for colistin involves an electrostatic interaction between the positively charged antibiotic and the negatively charged phosphate (B84403) groups of lipid A. mdpi.com By adding the positively charged PEtN group, MCR enzymes modify the net charge of lipid A, reducing its affinity for colistin and thereby conferring resistance. nih.govoup.comasm.org This target site modification is a highly effective resistance strategy. wikipedia.org

Horizontal Gene Transfer and Global Dissemination of mcr Genes

A critical feature of mcr genes is their location on mobile genetic elements, primarily plasmids. nccid.canih.gov This association with plasmids facilitates their transfer between different bacterial strains and species through a process called horizontal gene transfer (HGT). nccid.cafrontiersin.orgproquest.com Conjugation, a mechanism of HGT that involves direct cell-to-cell contact, is a major route for the dissemination of mcr-carrying plasmids. frontiersin.org Plasmids of various incompatibility groups, such as IncI2, IncX4, and IncHI2, have been frequently associated with the spread of mcr-1. frontiersin.org

The global dissemination of mcr genes is a significant public health concern, as it allows for the rapid spread of colistin resistance among clinically important pathogens. researchgate.netamr-insights.eu The movement of these genes is not confined to clinical settings but also occurs in agricultural environments, where the use of colistin in livestock has likely contributed to the selection and spread of mcr-positive bacteria. nih.gov The presence of mcr genes in bacteria from food animals, raw meat, and environmental samples underscores the interconnectedness of human, animal, and environmental health in the context of antimicrobial resistance. nccid.cafrontiersin.org In some instances, the mcr-1 gene has also been found integrated into the bacterial chromosome, often within a transposon, which can also contribute to its dissemination. frontiersin.org

Heteroresistance Phenomena and Mechanisms

Colistin heteroresistance is a phenomenon where a bacterial population, which appears susceptible to colistin by standard testing methods, contains a subpopulation of resistant cells. frontiersin.orgjidc.org This resistant subpopulation can grow in the presence of colistin concentrations that would inhibit the growth of the majority of the bacterial population. frontiersin.org Heteroresistance can lead to treatment failure, as the resistant subpopulation can be selected for and proliferate during colistin therapy. asm.org

The mechanisms underlying colistin heteroresistance are complex and can involve transient modifications of the bacterial cell. In some Gram-negative bacteria, heteroresistance is associated with the activation of two-component regulatory systems like PmrAB and PhoPQ. asm.orgnih.gov These systems can upregulate the expression of genes involved in LPS modification, leading to the addition of L-aminoarabinose (L-Ara4N) or phosphoethanolamine (PEtN) to lipid A, similar to the mechanisms of stable resistance. asm.org Other proposed mechanisms include the overexpression of efflux pumps and biofilm formation. nih.gov The detection of heteroresistance can be challenging with routine susceptibility testing methods, often requiring more specialized techniques like population analysis profiling. jidc.orgnih.gov

Resistance Development in Specific Gram-Negative Bacterial Species

Pseudomonas aeruginosa

Resistance to colistin in Pseudomonas aeruginosa is a growing clinical concern, particularly in the context of treating multidrug-resistant infections. frontiersin.orgasm.org The primary mechanism of acquired resistance in this species involves modifications to the lipid A portion of LPS. mdpi.com This is typically achieved through the addition of L-Ara4N to the phosphate groups of lipid A. mdpi.commicrobiologyresearch.org This modification is regulated by a complex network of at least five two-component systems, including PmrA/PmrB, PhoP/PhoQ, ParR/ParS, CprR/CprS, and ColR/ColS. mdpi.com Mutations in the genes encoding these regulatory systems, particularly pmrB and phoQ, can lead to the constitutive upregulation of the arnBCADTEF operon, which is responsible for the synthesis and transfer of L-Ara4N to lipid A. mdpi.commicrobiologyresearch.org While less common, the acquisition of mcr genes, such as mcr-1, has also been reported in P. aeruginosa and can contribute to colistin resistance through the addition of PEtN to lipid A. nih.govfrontiersin.org Mutations in genes like oprH have also been observed, particularly in biofilm-grown populations. asm.org

Acinetobacter baumannii

Acinetobacter baumannii is a notorious nosocomial pathogen that can rapidly develop resistance to colistin. mdpi.comasm.org Two main mechanisms of colistin resistance have been described in this species. frontiersin.org The most common mechanism involves the modification of lipid A through the addition of PEtN. mdpi.com This modification is genetically driven by mutations in the PmrAB two-component system, which lead to the overexpression of the pmrC gene, encoding a PEtN transferase. mdpi.compfmjournal.org Overexpression of another PEtN transferase gene, eptA, often triggered by the insertion of sequences like ISAba1, also contributes to resistance. mdpi.com

A more drastic mechanism of high-level colistin resistance in A. baumannii is the complete loss of LPS production. asm.org This occurs due to mutations in the genes essential for the initial steps of lipid A biosynthesis, such as lpxA, lpxC, or lpxD. mdpi.comasm.orgfrontiersin.org The loss of LPS, the primary target of colistin, renders the antibiotic ineffective. asm.org While the acquisition of mcr genes is less frequently reported in A. baumannii compared to Enterobacteriaceae, mcr-1 and mcr-4.3 have been identified in this species, contributing to resistance by encoding PEtN transferases. mdpi.com Heteroresistance to colistin is also frequently observed in A. baumannii isolates. mdpi.com

Klebsiella pneumoniae

Klebsiella pneumoniae has emerged as a significant pathogen, with colistin resistance posing a considerable therapeutic challenge. The primary mechanisms of resistance in this bacterium involve intricate modifications of the lipopolysaccharide (LPS) layer, primarily through the addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N) to lipid A. This alteration reduces the net negative charge of the outer membrane, thereby decreasing its affinity for the cationic colistin molecule. frontiersin.orgasm.orgnih.gov This process is tightly regulated by a network of two-component systems.

The PhoP/PhoQ and PmrA/PmrB two-component regulatory systems are central to this resistance mechanism. frontiersin.org Mutations within the genes encoding these systems can lead to their constitutive activation, resulting in the upregulation of the pmrHFIJKLM operon, which is responsible for the synthesis and transfer of L-Ara4N to lipid A. frontiersin.org Another critical regulator is the MgrB protein, a negative feedback regulator of the PhoP/PhoQ system. frontiersin.orgnih.gov Inactivation or mutation of the mgrB gene leads to the disinhibition of PhoQ, causing the upregulation of the PhoP/PhoQ system and subsequent modification of lipid A. asm.orgfrontiersin.orgnih.gov Insertional inactivation of mgrB by various insertion sequences is a common mechanism for acquired colistin resistance. frontiersin.orgasm.org

Furthermore, the CrrAB two-component system can also contribute to colistin resistance by modulating the PmrAB system. frontiersin.org Mutations in the sensor kinase CrrB can lead to resistance, with studies showing that specific amino acid substitutions can result in high-level resistance. frontiersin.org

**Table 1: Key Genetic Determinants of Colistin Resistance in *Klebsiella pneumoniae***

| Gene/System | Function | Role in Resistance |

|---|---|---|

| PhoP/PhoQ | Two-component regulatory system | Upregulates pmrHFIJKLM operon, leading to L-Ara4N addition to lipid A. frontiersin.org |

| PmrA/PmrB | Two-component regulatory system | Upregulates pmrHFIJKLM operon, leading to L-Ara4N addition to lipid A. frontiersin.org |

| MgrB | Negative regulator of PhoP/PhoQ | Inactivation/mutation leads to constitutive activation of PhoP/PhoQ. frontiersin.orgnih.gov |

| CrrAB | Two-component regulatory system | Modulates the PmrAB system; mutations in crrB can confer resistance. frontiersin.org |

| pmrHFIJKLM | Operon | Responsible for the synthesis and transfer of L-Ara4N to lipid A. frontiersin.orgasm.org |

Escherichia coli

In Escherichia coli, resistance to colistin is primarily achieved through the modification of the lipid A component of LPS, which reduces the electrostatic interaction between the antibiotic and the bacterial outer membrane. plos.orgnih.gov This modification typically involves the addition of phosphoethanolamine (pEtN) and/or L-Ara4N to the phosphate groups of lipid A, neutralizing its negative charge. plos.org

The regulation of this modification is largely controlled by two-component systems, particularly PmrAB (also known as BasRS in E. coli). nih.gov Mutations in the genes encoding these systems, such as pmrA and pmrB, can lead to the constitutive expression of the enzymes responsible for lipid A modification. plos.org

A significant concern with E. coli is the horizontal transfer of colistin resistance via mobile genetic elements, most notably plasmids carrying the mobilized colistin resistance (mcr) genes. oup.comnih.gov These genes encode phosphoethanolamine transferases that catalyze the addition of pEtN to lipid A. plos.org The discovery of mcr-1 and subsequent variants has highlighted the potential for the rapid and widespread dissemination of colistin resistance among Enterobacteriaceae. oup.com

**Table 2: Primary Mechanisms of Colistin Resistance in *Escherichia coli***

| Mechanism | Description | Key Genetic Elements |

|---|---|---|

| Lipid A Modification | Addition of positively charged molecules (pEtN, L-Ara4N) to lipid A, reducing its negative charge. plos.org | pmrA, pmrB, arnT, eptA plos.org |

| Plasmid-Mediated Resistance | Horizontal transfer of genes encoding phosphoethanolamine transferases. oup.comnih.gov | mcr genes (mcr-1, etc.) |

Enterobacter spp.

Similar to other Enterobacteriaceae, colistin resistance in Enterobacter spp. is predominantly associated with modifications of the bacterial outer membrane's LPS. frontiersin.orgnih.gov The core mechanism involves the addition of cationic groups, such as phosphoethanolamine (pEtN) and L-Ara4N, to the lipid A moiety. frontiersin.orgnih.gov This alteration diminishes the net negative charge of the LPS, thereby weakening the binding of the positively charged colistin molecule. nih.gov

The activation of two-component regulatory systems, namely PhoPQ and PmrAB, plays a crucial role in orchestrating these modifications. dovepress.com These systems, in response to environmental cues, can upregulate the expression of operons responsible for the synthesis and transfer of pEtN and L-Ara4N. dovepress.com While mutations in phoPQ and pmrAB are known to confer colistin resistance in other Gram-negative bacteria, their precise role in Enterobacter resistance can be complex and may differ from other species. dovepress.com

In addition to lipid A modifications, efflux pumps have also been implicated in colistin resistance in the Enterobacter cloacae complex (ECC). nih.govdovepress.com The overexpression of certain efflux pumps can contribute to reduced intracellular concentrations of the antibiotic. nih.gov Furthermore, the plasmid-mediated mcr genes, particularly mcr-9, have been identified in Enterobacter species, indicating a potential for the horizontal spread of resistance. asm.org

**Table 3: Colistin Resistance Mechanisms in *Enterobacter spp.***

| Resistance Mechanism | Description | Associated Genes/Systems |

|---|---|---|

| Lipid A Modification | Addition of pEtN and/or L-Ara4N to lipid A. frontiersin.orgnih.gov | PhoPQ, PmrAB, eptA, arn operon dovepress.com |

| Efflux Pumps | Active removal of colistin from the bacterial cell. nih.govdovepress.com | soxS, acrA dovepress.com |

| Plasmid-Mediated Resistance | Transferable genes encoding phosphoethanolamine transferases. asm.org | mcr-9 asm.org |

Salmonella spp.

In Salmonella species, the primary mechanism of resistance to colistin involves the modification of the lipopolysaccharide (LPS), specifically the lipid A moiety. mdpi.com This modification reduces the affinity of the cationic colistin molecule for the bacterial outer membrane. The main alterations are the addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N) and/or phosphoethanolamine (PEtn) to the phosphate groups of lipid A. mdpi.com

These modifications are regulated by the two-component systems PhoPQ and PmrAB. nih.gov Mutations in the pmrA and pmrB genes are a common cause of acquired colistin resistance in Salmonella. frontiersin.org Such mutations can lead to the constitutive activation of the PmrAB system, resulting in the upregulation of genes responsible for lipid A modification.

In addition to chromosomal mutations, plasmid-mediated resistance has become a significant concern in Salmonella. mdpi.com The mobilized colistin resistance (mcr) genes, which can be transferred horizontally, encode enzymes that add PEtn to lipid A. mdpi.com The presence of mcr genes on plasmids that also carry resistance determinants for other antibiotic classes further complicates treatment options. mdpi.com Interestingly, some studies suggest that the mechanism of colistin resistance in Salmonella may be serotype-dependent. frontiersin.org While some serotypes like S. Typhimurium may acquire resistance through mcr genes or pmrAB mutations, other serotypes such as S. Enteritidis may employ different, as-yet-uncharacterized mechanisms. frontiersin.org Recent research has also pointed to potential roles for mutations in proteins involved in LPS and outer membrane synthesis, as well as multidrug efflux pumps, as alternative resistance mechanisms. nih.gov

**Table 4: Mechanisms of Colistin Resistance in *Salmonella spp.***

| Mechanism | Description | Key Genetic Determinants |

|---|---|---|

| LPS Modification | Addition of L-Ara4N and/or PEtn to lipid A. mdpi.com | pmrA, pmrB, PhoPQ system nih.govfrontiersin.org |

| Plasmid-Mediated Resistance | Horizontal transfer of mcr genes encoding phosphoethanolamine transferases. mdpi.com | mcr-1, mcr-5.1 nih.gov |

| Other Potential Mechanisms | Mutations in genes for LPS/outer membrane synthesis and efflux pumps. nih.gov | RfbN, LolB, ZraR, MdsC nih.gov |

Intrinsic Resistance in Gram-Negative Bacteria (e.g., Proteus mirabilis, Serratia marcescens)

Certain Gram-negative bacteria, including Proteus mirabilis and Serratia marcescens, exhibit natural or intrinsic resistance to colistin. nih.gov This inherent resistance is not due to acquired mutations or horizontal gene transfer but is a fundamental characteristic of these species. The underlying mechanism is the constitutive modification of their lipopolysaccharide (LPS), which prevents effective binding of colistin to the outer membrane. nih.govnih.gov

In both Proteus mirabilis and Serratia marcescens, the lipid A component of their LPS is permanently modified by the addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N). nih.govnih.gov This modification is governed by the expression of the arnBCADTEF operon (also referred to as the pmrHFIJKLM operon). nih.govnih.gov The addition of this cationic sugar moiety neutralizes the negative charge of the phosphate groups on lipid A, thus repelling the positively charged colistin molecule and preventing its disruptive action on the cell membrane. nih.gov In P. mirabilis, in addition to L-Ara4N, there is evidence of phosphoethanolamine (pEtN) modification of lipid A. nih.gov

This constitutive expression of LPS-modifying genes means that these bacteria are inherently not susceptible to colistin, a factor that must be considered in clinical settings. spandidos-publications.comresearchgate.net

Table 5: Basis of Intrinsic Colistin Resistance

| Organism | Primary Mechanism | Key Genetic Locus | Consequence |

|---|---|---|---|

| Proteus mirabilis | Constitutive modification of lipid A with L-Ara4N and pEtN. nih.govnih.gov | arnBCADTEF operon nih.govnih.gov | Reduced negative charge of LPS, preventing colistin binding. nih.gov |

| Serratia marcescens | Constitutive modification of lipid A with L-Ara4N. nih.govnih.gov | arnBCADTEF operon nih.govnih.gov | Repulsion of cationic colistin from the outer membrane. nih.gov |

Analytical Methodologies for Colistimethate Sodium and Colistin Research

Challenges in Bioanalytical Quantification of Colistimethate Sodium and Colistinresearchgate.netgoogle.comnihs.go.jptandfonline.com

Quantifying CMS and colistin (B93849) in biological samples, such as plasma and urine, is complicated by several factors:

Prodrug Instability: Colistimethate sodium is inherently unstable and undergoes hydrolysis in vivo and in vitro to form colistin and a series of partially methanesulfonated derivatives. This hydrolysis can occur during sample collection, storage, and processing, leading to inaccurate measurements and difficulties in distinguishing between the prodrug and its active forms. researchgate.netresearchgate.netmdpi.com Precautionary measures are necessary to minimize this hydrolysis during experimental procedures. researchgate.netmdpi.com

Complex Mixture: CMS is not a single compound but a mixture of chemically related entities resulting from the sulfomethylation of colistin's primary amine groups. These variations in the degree and position of sulfomethylation contribute to a complex chromatogram, making separation and identification challenging. ddl-conference.comrsu.lvresearchgate.net

Low Concentrations: Clinically relevant concentrations of colistin in biological fluids can be low, necessitating highly sensitive analytical methods. researchgate.netnih.gov

Matrix Effects: Biological matrices can contain interfering substances that affect the accuracy and precision of the analytical methods. researchgate.net

Indirect Determination: Many analytical methods for CMS rely on its indirect determination after hydrolysis to colistin, which adds an extra step and potential for variability. ddl-conference.comresearchgate.netnih.govcapes.gov.br

Chromatographic Separation Techniques

Chromatographic methods are the cornerstone for the analysis of CMS and colistin due to their ability to separate complex mixtures and provide sensitive detection.

HPLC has been widely used for the determination of colistin and CMS, offering good separation capabilities.

Stationary Phases and Mobile Phases: Reversed-phase C18 columns are commonly employed. Mobile phases typically consist of a mixture of aqueous buffers (e.g., trifluoroacetic acid (TFA) or phosphate (B84403) buffers) and organic solvents such as acetonitrile (B52724) or methanol, often utilizing gradient elution to achieve optimal separation of the various CMS components and colistin. researchgate.netnih.govlongdom.orgresearchgate.netdntb.gov.uarsc.org

Detection Modes:

UV Detection: UV detection, typically at wavelengths around 210-215 nm, is a common method for CMS and colistin analysis. ddl-conference.comrsu.lvresearchgate.netnih.govresearchgate.net However, colistin exhibits weak UV absorption, which can limit sensitivity for low concentrations found in biological samples. researchgate.netnih.gov

Fluorescence Detection (FLD): HPLC coupled with fluorescence detection, often requiring pre-column derivatization, offers significantly enhanced sensitivity compared to UV detection, making it suitable for quantifying colistin in plasma. nih.govnih.govrsc.org

Separation Efficiency: Methods have been developed to achieve separation of colistin A and B, as well as different CMS components, with run times as short as 6-8 minutes. nih.govlongdom.orgrsc.org

Table 1: Representative HPLC Method Parameters for Colistin and CMS Analysis

| Technique | Stationary Phase | Mobile Phase Composition | Detection Wavelength (nm) | Typical Run Time | Reference |

| HPLC-UV | C18 | Acetonitrile/Aqueous buffer (e.g., 0.05% TFA) | 210-215 | 6-8 min | researchgate.netnih.govlongdom.orgrsc.org |

| HPLC-FLD | C18 | Acetonitrile/Water | 343 (Ex)/500 (Em) | < 10 min | rsc.org |

UPLC represents an advancement over traditional HPLC, offering faster analysis times, higher resolution, and improved sensitivity due to the use of smaller particle size columns and higher operating pressures.

Applications: UPLC methods are employed for both quality control of pharmaceutical formulations and sensitive quantification in biological fluids. UPLC coupled with UV detection (UPLC-UV) is used for characterizing CMS in injectable formulations, ddl-conference.comrsu.lvresearchgate.netnih.gov while UPLC coupled with mass spectrometry (UPLC-MS/MS) is utilized for precise bioanalysis. nih.govresearchgate.net

Methodology: A typical UPLC-UV method for CMS formulations might use a Waters Acquity BEH C8 column with a mobile phase gradient of aqueous ammonium (B1175870) formate (B1220265) and methanol/acetonitrile. ddl-conference.comresearchgate.net UPLC-QToF (Quadrupole Time-of-Flight) MS has also been developed for simultaneous measurement of CMS and colistin, aiding in hydrolysis kinetics studies. researchgate.netnih.gov

Table 2: Representative UPLC Method Parameters for Colistin and CMS Analysis

| Technique | Stationary Phase | Mobile Phase Composition | Detector | Typical Run Time | Reference |

| UPLC-UV | Waters Acquity BEH C8 (2.1x100 mm) | Gradient: 0.001 M aq. NH4Formate / Methanol:Acetonitrile (79:21) | UV (214 nm) | < 10 min | ddl-conference.comresearchgate.net |

| UPLC-MS/MS | Waters Acquity UPLC C18 (4.6x150 mm) | Gradient elution | MS/MS | < 2 min | researchgate.net |

| UPLC-QToF MS | C18 | Gradient elution | QToF MS | Not specified | researchgate.netnih.gov |

Mass spectrometry (MS) coupled with liquid chromatography (LC) or UPLC offers superior sensitivity, selectivity, and specificity, making it the preferred choice for bioanalytical quantification of colistin and CMS in complex matrices.

LC-MS/MS and UPLC-MS/MS: These techniques are highly effective for the simultaneous quantification of colistin A and B, and their respective prodrugs, CMS A and B, in plasma and urine. capes.gov.brresearchgate.net They allow for detection at very low levels (nanogram per milliliter range), with reported lower limits of quantification (LLOQ) for colistin A and B in plasma as low as 24.0 ng/mL and 12.0 ng/mL, respectively. researchgate.net Multiple reaction monitoring (MRM) is commonly used for quantification, targeting specific precursor-to-product ion transitions. capes.gov.brresearchgate.net Polymyxin (B74138) B is sometimes used as an internal standard. capes.gov.br

UPLC-QToF MS: This hyphenated technique provides high-resolution mass accuracy, enabling detailed characterization of CMS components and investigation of its hydrolysis kinetics. researchgate.netnih.gov It allows for the simultaneous measurement of CMS and colistin (CS) and has been used to model the acidic hydrolysis of CMS. researchgate.netnih.gov Representative retention times for colistin B (CSB), colistin A (CSA), and CMS have been reported as approximately 3.9 min, 4.9 min, and 8.2 min, respectively. researchgate.netnih.gov

Table 3: Representative LC-MS/MS and UPLC-MS/MS Parameters for Colistin and CMS Analysis

| Technique | Analyte(s) | Sample Matrix | LLOQ (ng/mL) (Colistin A/B) | Internal Standard | Key Transitions (m/z) | Reference |

| UPLC-MS/MS | Colistin A & B, CMS A & B | Plasma/Urine | 24.0/12.0 (plasma) 18.0/9.0 (urine) | Polymyxin B1 | 390.9→385.1 (Col A)386.2→101.0 (Col B) | researchgate.net |

| LC-MS/MS | Colistin A & B | Plasma/Urine | Not specified | Polymyxin B | 390.9→385.1 (Col A)386.2→101.0 (Col B) | capes.gov.br |

Spectroscopic and Electrophoretic Approaches

While chromatographic methods dominate bioanalysis, spectroscopic techniques are also employed, particularly for the analysis of pharmaceutical formulations.

Spectrophotometric methods, including derivative spectrophotometry, have been developed for the quantitative determination of colistin sulfate (B86663) in bulk drug and dosage forms.

Derivative Spectrophotometry: These methods involve measuring the first or second derivative spectra of colistin sulfate solutions. Common detection wavelengths include 298 nm and 318 nm, or 280 nm, with good linearity observed in specified concentration ranges (e.g., 800–4000 IU/mL). longdom.org These techniques can aid in purity assessment and quantitative analysis.

Spectrofluorimetric Methods: More sensitive spectroscopic approaches utilize spectrofluorimetry. These methods typically involve a reaction between colistin or CMS and a derivatizing agent, such as 2,2-dihydroxyindan-1,3-dione (ninhydrin) and phenylacetaldehyde, to form a fluorescent product. The fluorescence is then measured at specific excitation and emission wavelengths (e.g., λex = 390 nm, λem = 474 nm). While offering improved sensitivity over basic spectrophotometry, these methods are generally less sensitive than LC-MS/MS for biological fluid analysis.

Table 4: Representative Spectroscopic Method Parameters for Colistin Analysis

| Technique | Analyte(s) | Sample Matrix | Detection/Measurement Parameters | Reference |

| Derivative Spectro. | Colistin Sulfate | Bulk/Dosage Forms | 1st/2nd derivative spectra at 298 nm and 318 nm (or 280 nm) | longdom.org |

| Spectrofluorimetry | Colistin Sulfate/CMS | Bulk/Dosage Forms/Plasma | Excitation: 390 nm, Emission: 474 nm (after reaction with ninhydrin) |

Compound Name Table

| Common Name | Full Chemical Name / Abbreviation |

| Colistimethate Sodium | Colistimethate sodium (CMS), Colimycin sodium methanesulfonate (B1217627) |

| Colistin | Colistin Sulfate (CS), Polymyxin E |

| Colistin A | Polymyxin E1 (CSA) |

| Colistin B | Polymyxin E2 (CSB) |

| Polymyxin B | Polymyxin B sulfate |

Method Validation and Application of Chemometrics

Multivariate Data Analysis in Formulation Characterization

Multivariate data analysis (MVDA) techniques, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, play a crucial role in the comprehensive characterization and quality control of pharmaceutical formulations, including those containing Colistimethate Sodium (CMS). These methods are particularly valuable when dealing with complex datasets generated from analytical techniques like Ultra-Performance Liquid Chromatography (UPLC), allowing for the identification of patterns, relationships, and predictive models that are not readily apparent through univariate analysis alone.

Principal Component Analysis (PCA) in CMS Formulation Characterization

Principal Component Analysis (PCA) is an unsupervised statistical technique used to reduce the dimensionality of a dataset while retaining most of the original variance. In the context of CMS formulations, PCA is employed to analyze complex chromatographic profiles, enabling the comparison of different batches, identification of subtle variations, and detection of outliers. By transforming a large set of variables into a smaller set of uncorrelated variables called principal components (PCs), PCA can visualize the relationships between samples.

Research has demonstrated the application of PCA for comparing multiple batches of CMS injectable formulations against a reference batch ( mdpi.com, researchgate.net, nih.gov, nih.gov). This analysis typically involves using chromatographic peak areas obtained from UPLC-UV detection. For instance, one study utilized the area ratios of 23 chromatographic peaks, normalized by a specific peak (peak_14), as input data for PCA ( researchgate.net, researchgate.net). The resulting score scatter plots (e.g., PC1 vs. PC2) allow researchers to visually assess the similarity or dissimilarity among different CMS batches, providing insights into batch-to-batch consistency and potential deviations in formulation composition ( researchgate.net, researchgate.net). PCA can also be used in conjunction with similarity and distance measures, and heatmaps, to further characterize the quality of tested CMS batches ( mdpi.com, researchgate.net, nih.gov, nih.gov). In broader pharmaceutical applications, PCA helps in understanding correlations between various powder descriptors and characterization methods, potentially reducing the number of necessary analyses ( pharmaexcipients.com).

Table 1: Conceptual Input Data for PCA in CMS Batch Comparison

| Sample Batch | Normalized Peak Ratio (Peak 1/Peak 14) | Normalized Peak Ratio (Peak 2/Peak 14) | ... | Normalized Peak Ratio (Peak 23/Peak 14) |

| Reference | 0.85 | 1.12 | ... | 0.98 |

| Batch b1 | 0.88 | 1.10 | ... | 0.95 |

| Batch b2 | 0.82 | 1.15 | ... | 1.01 |

| Batch b3 | 0.86 | 1.11 | ... | 0.97 |

| Batch b4 | 0.87 | 1.13 | ... | 0.99 |

| Batch b5 | 0.79 | 1.20 | ... | 1.05 |

Note: This table illustrates the type of normalized chromatographic peak ratio data used as input for PCA. Actual values and the number of peaks would vary based on the specific chromatographic method and formulation.

Partial Least Squares (PLS) Regression in CMS Formulation Characterization

Partial Least Squares (PLS) regression is a supervised statistical method used for building predictive models when the number of predictor variables exceeds the number of observations, or when predictor variables are highly correlated. In CMS formulation characterization, PLS regression is applied for quantitative analysis and to establish relationships between analytical measurements and formulation attributes.

One significant application of PLS regression in CMS formulation analysis is the development of models to assess the total CMS amount within pharmaceutical formulations ( mdpi.com, researchgate.net, nih.gov, nih.gov, dntb.gov.ua). This is achieved by correlating spectroscopic or chromatographic data with known concentrations of CMS. For instance, a study developed 23 univariate linear regression models to measure individual CMS compounds and a single PLS regression (PLSr) model to quantify the total CMS amount in injectable formulations, validating the method over a specific concentration range ( mdpi.com, researchgate.net, nih.gov, nih.gov, dntb.gov.ua). Beyond direct quantification, PLS models can be established to identify key material attributes that influence formulation performance, such as tabletability. In this context, PLS has been used to pinpoint critical attributes like density, particle size, surface energy, work of cohesion, and wall friction, demonstrating their relevance for processes like roller compaction and direct compression ( pharmaexcipients.com). Furthermore, PLS regression, alongside PCA, is utilized in metabolomics studies related to CMS administration to interpret complex biological data and identify dose-related metabolites ( researchgate.net).

Table 2: Summary of PLS Regression Model Validation Parameters

| Validation Parameter | Description | Typical Performance for CMS Formulations |

| Accuracy | Closeness of agreement between the true value and the measured value. | High accuracy (e.g., % Recovery within 95-105%) |

| Repeatability | Precision under the same operating conditions over a short interval (intra-assay precision). | Low % Relative Standard Deviation (RSD) |

| Intermediate Precision | Precision within the same laboratory but under different conditions (e.g., different analysts, days). | Low % RSD |

| Linearity | Ability to obtain test results that are directly proportional to the concentration of the analyte. | Excellent linearity (e.g., R² > 0.99) |

| Limit of Detection (LOD) | Lowest amount of analyte that can be detected but not necessarily quantified. | Low LOD values |

| Limit of Quantitation (LOQ) | Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Low LOQ values |

| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | Consistent results across variations |

Note: This table outlines typical validation parameters assessed for PLS regression models used in pharmaceutical analysis, as referenced in studies involving Colistimethate Sodium formulations. Specific numerical values would be detailed in the full validation reports.

Research Findings:

A UPLC-UV methodology was developed for CMS quantitation, incorporating design of experiments for chromatographic parameter optimization. This was followed by the construction of 23 univariate linear regression models and one PLS regression (PLSr) model for total CMS assessment ( mdpi.com, researchgate.net, nih.gov, nih.gov, dntb.gov.ua).

The developed methodology allowed for the analysis of multiple CMS batches, which were then compared to a reference batch using PCA, similarity measures, and heatmaps, indicating the utility of MVDA in quality control ( mdpi.com, researchgate.net, nih.gov, nih.gov).

In a study analyzing CMS products using LC-MS, PLS-R was employed due to the higher number of variables compared to observations, aiding in the discovery of batch inconsistencies ( nih.gov).

PCA and PLS were combined to identify key material attributes influencing tabletability, demonstrating their value in predicting manufacturability of pharmaceutical formulations ( pharmaexcipients.com).

Metabolomics data from CMS administration was interpreted using both univariate and multivariate statistical approaches, including PCA and PLS regression, to understand biochemical changes and identify biomarkers ( researchgate.net).

Chemical Synthesis and Derivatization Studies

Biosynthetic Pathways of Colistin (B93849)

Colistin, the active component from which colistimethate sodium is derived, is a lipopeptide antibiotic naturally produced by bacteria of the genus Paenibacillus, most notably Paenibacillus polymyxa frontiersin.orgnih.govresearchgate.netasm.orgresearchgate.netnih.govmdpi.comwikipedia.org. The biosynthesis of colistin is a complex process that does not involve ribosomal protein synthesis; instead, it is carried out by a multienzyme system known as non-ribosomal peptide synthetase (NRPS) nih.govresearchgate.netresearchgate.netnih.govwikipedia.org. This NRPS system is encoded by a specific gene cluster within the Paenibacillus polymyxa genome nih.govnih.gov.

The production of colistin by Paenibacillus polymyxa occurs via a sophisticated non-ribosomal peptide biosynthesis pathway. This process relies on large, modular enzyme complexes that assemble the peptide chain without the direct involvement of messenger RNA or ribosomes nih.govresearchgate.netresearchgate.netnih.govwikipedia.org. The genetic machinery for colistin biosynthesis, including the NRPS gene cluster, has been characterized in Paenibacillus polymyxa nih.govnih.gov.

The NRPS system responsible for colistin biosynthesis is composed of multiple modules, each containing a distinct set of enzymatic domains. These domains work in concert to activate, modify, and link amino acids to form the final peptide structure wikipedia.orgwikipedia.org. The critical enzymatic domains involved in this process include:

Adenylation (A) domain: This domain is responsible for the specific activation of amino acids, typically via adenylation, preparing them for subsequent incorporation into the growing peptide chain wikipedia.org.

Peptidyl Carrier Protein (PCP) domain: Also known as the thiolation domain, the PCP domain binds the activated amino acid through a phosphopantetheinyl arm. This arm then swings to deliver the amino acid to the condensation domain for peptide bond formation wikipedia.orgwikipedia.org.

Epimerization (E) domain: This domain catalyzes the stereochemical inversion of amino acid residues, often converting L-amino acids to D-amino acids, which are integral to the structure and activity of colistin wikipedia.org.

Condensation (C) domain: The C domain is responsible for catalyzing the formation of peptide bonds between amino acid residues attached to adjacent PCP domains, thereby elongating the peptide chain wikipedia.orgwikipedia.org.

Thioesterase (TE) domain: Located at the C-terminal end of the NRPS assembly line, the TE domain is crucial for the final steps of cyclization and release of the completed peptide from the enzyme complex wikipedia.orgwikipedia.org.

Chemical Synthesis of Colistimethate Sodium from Colistin

Colistimethate sodium is a semi-synthetic prodrug of colistin, created through a chemical modification process. This transformation involves reacting colistin with formaldehyde (B43269) and sodium bisulfite wikipedia.orgoup.com. This reaction introduces methanesulfonate (B1217627) groups onto the primary amine residues of colistin, converting the positively charged colistin into the negatively charged colistimethate sodium wikipedia.orgoup.commdpi.comtaylorandfrancis.com. This derivatization is significant as it reduces the inherent toxicity of colistin, making it suitable for parenteral administration wikipedia.orgoup.commdpi.com.

Exploration of Colistin Derivatives and Analogs for Modified Properties